molecular formula C9H13NO2S B13181606 methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate

methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate

Cat. No.: B13181606
M. Wt: 199.27 g/mol
InChI Key: PHRQSUQXTORKLE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate is a compound that belongs to the class of amino acid derivatives It features a thiophene ring, which is a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate typically involves the reaction of 3-methylthiophene with appropriate amino acid derivatives under controlled conditions. One common method includes the use of methyl 2-bromo-3-methylthiophene as a starting material, which undergoes nucleophilic substitution with an amino acid ester to form the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino acid derivatives .

Scientific Research Applications

Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 2-amino-3-(thiophen-2-yl)propanoate
  • Methyl 2-amino-3-(4-methylthiophen-2-yl)propanoate
  • Methyl 2-amino-3-(5-methylthiophen-2-yl)propanoate

Comparison: Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate is unique due to the position of the methyl group on the thiophene ring. This structural difference can influence its chemical reactivity and biological activity. For example, the position of the methyl group can affect the compound’s ability to interact with specific enzymes or receptors, leading to variations in its pharmacological properties .

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate

InChI

InChI=1S/C9H13NO2S/c1-6-3-4-13-8(6)5-7(10)9(11)12-2/h3-4,7H,5,10H2,1-2H3/t7-/m0/s1

InChI Key

PHRQSUQXTORKLE-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(SC=C1)C[C@@H](C(=O)OC)N

Canonical SMILES

CC1=C(SC=C1)CC(C(=O)OC)N

Origin of Product

United States

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